Molecular Weight vs. Simpler γ-Butyrolactones
The molecular weight of 2(3H)-furanone, dihydro-4,4-diethyl- (142.20 g/mol) is 24.6% greater than that of 4,4-dimethyl-γ-butyrolactone (114.14 g/mol) and 65.2% greater than that of unsubstituted γ-butyrolactone (86.09 g/mol). This quantifiable difference in molecular size and mass directly impacts physical properties such as boiling point, vapor pressure, and diffusion rate, making the diethyl compound a distinct chemical entity for any application where these parameters are critical [1].
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 142.20 g/mol |
| Comparator Or Baseline | 4,4-Dimethyl-γ-butyrolactone: 114.14 g/mol; γ-Butyrolactone: 86.09 g/mol |
| Quantified Difference | Diethyl is 28.06 g/mol (24.6%) heavier than dimethyl; 56.11 g/mol (65.2%) heavier than unsubstituted GBL. |
| Conditions | Calculated molecular weight based on molecular formula C8H14O2 (target) vs. C6H10O2 (dimethyl) vs. C4H6O2 (GBL). |
Why This Matters
A higher molecular weight directly translates to lower volatility, which is a key differentiator in applications ranging from solvent selection to fragrance longevity.
- [1] US EPA. (n.d.). 2(3H)-Furanone, dihydro-4,4-diethyl- (CAS 33867-33-3). CompTox Chemicals Dashboard. DTXSID70187498. View Source
